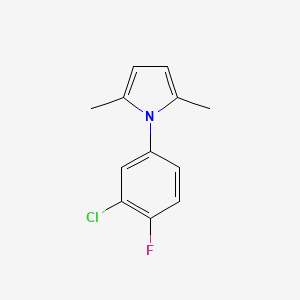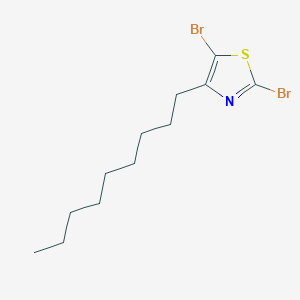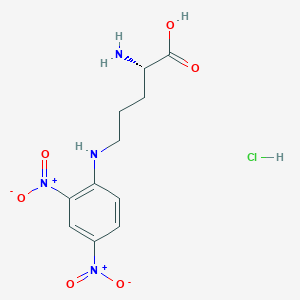
3-Pentenyl pentyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentenyl pentyl ether is an organic compound with the molecular formula C10H20O. It is an ether, characterized by an oxygen atom connected to two alkyl groups. This compound is also known by its IUPAC name, (2E)-5-(pentyloxy)-2-pentene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 3-Pentenyl pentyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the reaction would involve the alkoxide ion derived from pentanol reacting with 3-pentenyl bromide under basic conditions.
Industrial Production Methods
Industrial production of ethers often involves catalytic processes. For example, the alkoxymercuration of alkenes can be used, where an alkene reacts with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride to yield the ether .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentenyl pentyl ether can undergo various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for simple ethers.
Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen can be used.
Cleavage: Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used.
Major Products
Oxidation: Can lead to the formation of peroxides.
Cleavage: Typically results in the formation of alcohols and alkyl halides.
Wissenschaftliche Forschungsanwendungen
3-Pentenyl pentyl ether has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of fragrances and flavorings.
Wirkmechanismus
The mechanism by which 3-Pentenyl pentyl ether exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with lipid membranes, altering their properties and affecting membrane-bound proteins and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl ether: A simple ether with two ethyl groups.
Tetrahydrofuran (THF): A cyclic ether used as a solvent.
Anisole: An aromatic ether with a methoxy group attached to a benzene ring.
Uniqueness
3-Pentenyl pentyl ether is unique due to its structure, which includes both a pentyl and a pentenyl group. This gives it distinct chemical properties and reactivity compared to simpler ethers like diethyl ether or cyclic ethers like THF.
Eigenschaften
CAS-Nummer |
56052-85-8 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
1-[(E)-pent-3-enoxy]pentane |
InChI |
InChI=1S/C10H20O/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3/b5-3+ |
InChI-Schlüssel |
GBYNWEOXXXGROF-HWKANZROSA-N |
Isomerische SMILES |
CCCCCOCC/C=C/C |
Kanonische SMILES |
CCCCCOCCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
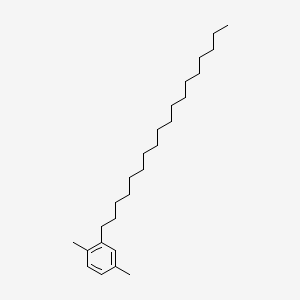
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
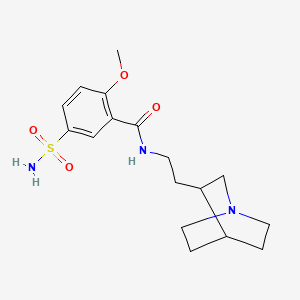
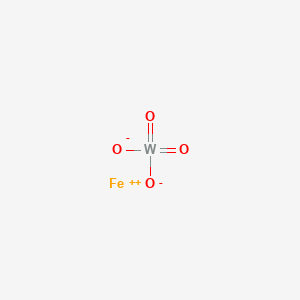
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)
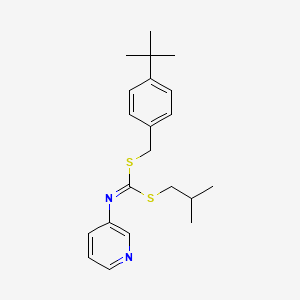
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)

